molecular formula C14H20BrNO3 B14695834 Propiophenone, 3',4'-dihydroxy-2-piperidino-, hydrobromide CAS No. 27922-39-0

Propiophenone, 3',4'-dihydroxy-2-piperidino-, hydrobromide

Cat. No.: B14695834
CAS No.: 27922-39-0
M. Wt: 330.22 g/mol
InChI Key: PVRQASJOCKHEGB-UHFFFAOYSA-N
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Description

Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is a chemical compound with the molecular formula C14H19NO3·HBr It is a derivative of propiophenone, characterized by the presence of two hydroxyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide typically involves the reaction of 3’,4’-dihydroxypropiophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Scientific Research Applications

Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is unique due to the presence of both hydroxyl groups and a piperidine ring, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

27922-39-0

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-piperidin-1-ylpropan-1-one;hydrobromide

InChI

InChI=1S/C14H19NO3.BrH/c1-10(15-7-3-2-4-8-15)14(18)11-5-6-12(16)13(17)9-11;/h5-6,9-10,16-17H,2-4,7-8H2,1H3;1H

InChI Key

PVRQASJOCKHEGB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCCC2.Br

Origin of Product

United States

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